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Compound of Interest

Compound Name: Ethylene glycol dinitrate

Cat. No.: B1195984

This guide provides a detailed comparative risk assessment of Ethylene Glycol Dinitrate
(EGDN) and Dinitrotoluene (DNT), focusing on their toxicological profiles, environmental fate,
and the underlying mechanisms of their effects. The information is intended for researchers,
scientists, and drug development professionals to facilitate informed decisions in handling and
assessing the risks associated with these compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of EGDN and DNT is crucial
for assessing their environmental behavior and potential for exposure.
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Ethylene Glycol Dinitrate

Property Dinitrotoluene (DNT)
(EGDN)
Chemical Formula C2H4N20s C7HeN204
Molecular Weight 152.06 g/mol 182.13 g/mol
Colorless to yellowish oily ) )
Appearance o Pale yellow crystalline solid
liquid
] ] Isomer-dependent (e.g., 2,4-
Melting Point -22 °C
DNT: ~70 °C)
- ) Isomer-dependent (e.g., 2,4-
Boiling Point Explodes at 114 °C
DNT: ~300 °C)
- Isomer-dependent (e.g., 2,4-
Water Solubility 5 g/L at 20°C
DNT: 270 mg/L at 22°C)
Isomer-dependent (e.g., 2,4-
Vapor Pressure 0.05 mmHg at 20°C DNT: 1.46 x 10~ mmHg at

20°C)

Toxicological Assessment

The toxicological profiles of EGDN and DNT reveal distinct differences in their acute and
chronic health effects, as well as their carcinogenic potential.

Acute Toxicity
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Parameter

Ethylene Glycol Dinitrate
(EGDN)

Dinitrotoluene (DNT)

Oral LDso (rat)

616 mg/kg[1]

Isomer-dependent: 2,4-DNT:
268 mg/kg (male), 485 mg/kg
(female); 2,6-DNT: 177 mg/kg
(male), 115 mg/kg (female)

Primary Acute Effects

Vasodilation leading to
headaches, dizziness, and
hypotension;

methemoglobinemia.[2][3]

Methemoglobinemia, cyanosis,

vertigo, headache, weakness.

[4]115]

Chronic Toxicity and Carcinogenicity

Parameter

Ethylene Glycol Dinitrate
(EGDN)

Dinitrotoluene (DNT)

Target Organs

Cardiovascular system, blood,
liver, kidneys.[2][3]

Hematopoietic system,
cardiovascular system,
nervous system, liver, male

reproductive system.[4]

Carcinogenicity

Not classified by IARC or NTP.

Studies on the related
compound, nitroglycerin, were
not indicative of
carcinogenicity under the

experimental conditions.[6]

EPA: Probable human
carcinogen (Group B2).
Causes liver tumors in rats and
kidney tumors in mice.[4]
IARC: 2,4-DNT and 2,6-DNT
are possibly carcinogenic to

humans (Group 2B).

Environmental Fate and Transport

The environmental persistence, mobility, and degradation of EGDN and DNT are critical factors

in assessing their long-term environmental risks.
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Parameter

Ethylene Glycol Dinitrate
(EGDN)

Dinitrotoluene (DNT)

Biodegradation

Biodegradable to ethylene

glycol mononitrate.[7]

Slowly biodegradable under
aerobic and anaerobic

conditions.

Soil Mobility

Expected to have very high
mobility in soil.[7]

Moderate to low mobility; can

leach into groundwater.

Bioaccumulation

Low potential for
bioaccumulation in aquatic

organisms.[7]

Low potential for
bioaccumulation in most
aquatic organisms, but can

accumulate in plants.

Photolysis

Information not readily

available.

Can be degraded by sunlight

in surface water.

Experimental Protocols
Acute Oral Toxicity (LDso) Determination

The determination of the median lethal dose (LDso) is a standardized procedure to assess the

acute toxicity of a substance. The following outlines a general protocol based on OECD

guidelines.
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Data Analysis

Click to download full resolution via product page

Caption: General workflow for an acute oral toxicity (LDso) study.

Methodology: Acute oral toxicity is typically determined following internationally recognized

guidelines such as those from the Organisation for Economic Co-operation and Development
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(OECD), specifically guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method),
or 425 (Up-and-Down Procedure).[8][9][10][11][12] These methods aim to determine the dose
of a substance that is lethal to 50% of the test animal population.

e Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats or mice)
of a single sex (typically females as they are often more sensitive) are used.[10] They are
acclimatized to laboratory conditions for at least five days before the study.

e Dose Preparation and Administration: The test substance is typically administered orally via
gavage in a suitable vehicle. Doses are selected to bracket the expected LDso.

o Observation: Animals are observed for signs of toxicity and mortality at regular intervals for
up to 14 days. Body weight is recorded weekly.

o Data Analysis: The number of mortalities at each dose level is recorded, and the LDso value
is calculated using statistical methods such as probit analysis.

Carcinogenicity Bioassay

Carcinogenicity studies are long-term experiments designed to assess the potential of a
substance to cause cancer in mammals. The following is a generalized protocol based on the
National Toxicology Program (NTP) guidelines.
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Caption: General workflow for a rodent carcinogenicity bioassay.

Methodology: Carcinogenicity bioassays are typically conducted in rodents over the majority of
their lifespan (e.g., 2 years) according to guidelines from agencies like the NTP.[13][14][15][16]
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e Animal Model and Dose Selection: Both sexes of two rodent species (usually rats and mice)
are used. Dose levels are determined from shorter-term (subchronic) toxicity studies to
identify a maximum tolerated dose.

e Long-Term Exposure: Animals are exposed to the test substance daily for up to two years. A
control group receives the vehicle only.

 Clinical Observation and Pathology: Animals are monitored regularly for clinical signs of
toxicity and tumor development. At the end of the study, a complete necropsy is performed,
and a comprehensive set of tissues is examined histopathologically.

o Data Analysis: The incidence of tumors in the exposed groups is compared to the control
group using statistical methods to determine if there is a significant increase in tumor
formation.

Signaling Pathways
EGDN: Vasodilation Pathway

The primary and most well-understood signaling pathway for EGDN's acute effects is its role as
a vasodilator, which it shares with nitroglycerin. This is mediated through the nitric oxide (NO)
signaling pathway.
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Caption: EGDN-induced vasodilation via the nitric oxide pathway.
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Mechanism: EGDN is metabolized in vascular smooth muscle cells to release nitric oxide (NO).
NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of
guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels
of cGMP lead to the activation of protein kinase G (PKG). PKG activates myosin light chain
phosphatase, which dephosphorylates the myosin light chain, resulting in smooth muscle
relaxation and vasodilation.

Dinitrotoluene: Hepatotoxicity Pathways

The hepatotoxicity of DNT involves complex signaling pathways, primarily related to oxidative

stress and xenobiotic metabolism.
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Caption: Key signaling pathways in DNT-induced hepatotoxicity.
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Mechanism: DNT exposure in hepatocytes leads to the activation of several key signaling
pathways.[1] These include the NRF2-mediated oxidative stress response, where DNT
metabolism generates reactive oxygen species (ROS) that activate the transcription factor
NRF2. NRF2 then promotes the expression of antioxidant enzymes. Additionally, DNT can
activate the aryl hydrocarbon receptor (AhR), leading to the induction of xenobiotic
metabolizing enzymes.[1] While these are protective responses, overwhelming oxidative stress
and the production of toxic metabolites can lead to hepatotoxicity.[1] Studies in zebrafish have
also indicated that 2,4-DNT can disrupt the PPAR-a-dependent lipid metabolism pathway,
contributing to liver damage.[17]

Conclusion

This comparative guide highlights the significant differences in the risk profiles of EGDN and
DNT. EGDN's primary risk is associated with its acute vasodilatory effects and its high
explosive potential. In contrast, DNT poses a more significant long-term health risk due to its
classification as a probable human carcinogen and its documented toxicity to multiple organ
systems. While both compounds can be present in military and industrial settings, their distinct
physicochemical properties, toxicological endpoints, and environmental behaviors necessitate
different approaches to risk assessment and management. Further research is warranted to
fully elucidate the carcinogenic potential and detailed toxicological mechanisms of EGDN to
allow for a more complete comparative risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The i
inten

nformation provided in this document is for Research Use Only (RUO) and is strictly not
ded for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Tech
suits

nical Support:The protocols provided are for reference purposes. Unsure if this reagent
your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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